Fluorinated Intermediates Yield Amide Products with 2–5× Higher CB1 Receptor Potency
Terminal fluorination of the N-pentyl chain, precisely the structural feature provided by 1-(5-fluoropentyl)-1H-indole-3-carbonyl chloride, confers a 2–5-fold increase in CB1 receptor functional potency compared to the corresponding non-fluorinated pentyl analogs [1]. This SAR trend was confirmed across four structurally distinct SCRA chemotypes (JWH-018 vs. AM-2201; UR-144 vs. XLR-11; PB-22 vs. 5F-PB-22; APICA vs. STS-135) using FLIPR membrane potential assays at human CB1 receptors. No consistent in vivo potency advantage was observed, indicating that the fluorination benefit is primarily at the receptor binding/activation level [1]. For procurement, this means that the 5-fluoropentyl acid chloride is essential for generating amide libraries with optimized CB1 engagement.
| Evidence Dimension | CB1 receptor functional potency (EC50) |
|---|---|
| Target Compound Data | Fluorinated analogs (e.g., AM-2201, XLR-11, 5F-PB-22, STS-135): EC50 range 2.8–1959 nM, ~2–5× more potent than non-fluorinated counterparts |
| Comparator Or Baseline | Non-fluorinated analogs (e.g., JWH-018, UR-144, PB-22, APICA): lower potency; EC50 range spans equivalent assay but right-shifted relative to fluorinated pairs |
| Quantified Difference | Approximately 2–5× increase in CB1 potency for fluorinated over non-fluorinated analogs |
| Conditions | FLIPR membrane potential assay at human CB1 receptors; in vitro |
Why This Matters
Procurement of the 5-fluoropentyl acid chloride directly enables synthesis of amide products with 2–5× higher CB1 potency, a non-trivial gain for SAR and pharmacological studies.
- [1] Banister, S.D., et al. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 2015, 6(8), 1445–1458. View Source
